Tetramethylpyrazine

Catalog No.
S545484
CAS No.
1124-11-4
M.F
C8H12N2
M. Wt
136.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetramethylpyrazine

CAS Number

1124-11-4

Product Name

Tetramethylpyrazine

IUPAC Name

2,3,5,6-tetramethylpyrazine

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C8H12N2/c1-5-6(2)10-8(4)7(3)9-5/h1-4H3

InChI Key

FINHMKGKINIASC-UHFFFAOYSA-N

SMILES

Array

solubility

0.1 [ug/mL] (The mean of the results at pH 7.4)
slightly soluble in water; soluble in oils, propylene glycol, organic solvents
very soluble (in ethanol)

Synonyms

chuanxiongzine, ligustrazine, Liqustrazine, tetramethyl pyrazine, tetramethylpyrazine, tetramethylpyrazine hydrochloride, TMPZ

Canonical SMILES

CC1=C(N=C(C(=N1)C)C)C

The exact mass of the compound Tetramethylpyrazine is 136.1 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water; soluble in oils, propylene glycol, organic solventsvery soluble (in ethanol)<0.1 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46451. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrazines - Supplementary Records. It belongs to the ontological category of pyrazines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2,3,5,6-Tetramethylpyrazine (CAS: 1124-11-4), also known as Ligustrazine, is a fully alkylated, symmetrical pyrazine utilized extensively as a premium flavor and fragrance ingredient and as a core bioactive scaffold in pharmaceutical synthesis . Unlike many lower-alkylated pyrazines, it presents as a stable crystalline solid at room temperature, offering distinct advantages in handling, storage, and formulation stability . In industrial applications, its structural symmetry and specific hydrophobic properties dictate its pronounced flavor release dynamics in complex matrices and its obligatory role as a precursor for advanced cardiovascular and neurological therapeutics .

Procurement of lower-alkylated analogs, such as 2,3,5-trimethylpyrazine or 2,5-dimethylpyrazine, as substitutes for 2,3,5,6-tetramethylpyrazine (TTMP) compromises both physical processability and formulation performance [1]. Unlike TTMP, which is a stable crystalline solid, these analogs are volatile liquids at room temperature, introducing leakage risks and requiring specialized liquid-dispensing infrastructure during bulk manufacturing. Furthermore, in food and pharmaceutical formulations, missing even a single methyl group drastically alters the compound's hydrophobic interactions with protein matrices, significantly suppressing the rate of flavor and active-ingredient release [1]. Finally, for medicinal chemistry applications, the fully symmetrical tetramethyl structure is an absolute requirement; substituting with a trimethyl analog prevents the synthesis of 3,5,6-trimethyl-2-carboxylate intermediates, effectively halting the production of downstream cardioprotective conjugates.

Solid-State Stability vs. Liquid Analogs

Tetramethylpyrazine (TTMP) is a stable crystalline solid at room temperature with a melting point of 82–86 °C [1]. In contrast, its closest structural analog, 2,3,5-trimethylpyrazine, is a liquid with a melting point of approximately 17 °C . This physical state difference dictates handling protocols in industrial settings.

Evidence DimensionMelting Point / Physical State
Target Compound Data82-86 °C (Solid)
Comparator Or Baseline2,3,5-Trimethylpyrazine (~17 °C, Liquid)
Quantified Difference>65 °C difference in melting point
ConditionsStandard room temperature and pressure handling

Procuring a solid powder eliminates the volatility, leakage risks, and specialized liquid-dispensing equipment required for liquid pyrazine analogs during bulk manufacturing.

Superior Flavor Release from Protein-Rich Formulations

The alkyl distribution on the pyrazine ring strictly dictates its release dynamics from protein matrices. Spectroscopic analysis using bovine serum albumin (BSA) demonstrates that pyrazine release rates follow the order: 2-methylpyrazine < 2,5-dimethylpyrazine < 2,3,5-trimethylpyrazine < 2,3,5,6-tetramethylpyrazine (TTMP)[1]. TTMP exhibits the highest release rate due to its specific hydrophobic interactions and static quenching effects with tyrosine and tryptophan residues in the protein structure [1].

Evidence DimensionRelative flavor release rate from BSA solution
Target Compound DataHighest release rate (Rank 1)
Comparator Or Baseline2,3,5-Trimethylpyrazine and 2,5-Dimethylpyrazine (Lower release rates)
Quantified DifferenceRelease order MP < DP < TRP < TEP
ConditionsBovine serum albumin (BSA) solution (pH 7.4) at 323 K

Formulators developing protein shakes, dairy products, or protein-bound oral suspensions must select TTMP to ensure a rapid and pronounced aromatic release that lower-alkylated pyrazines cannot achieve.

Structural Exclusivity in Cardiovascular Drug Synthesis

TTMP is the exclusive starting material for synthesizing advanced cardioprotective agents, such as Danshensu-TMP conjugates. The synthesis requires the selective oxidation of one methyl group to form a 3,5,6-trimethylpyrazine-2-carboxylic acid intermediate [1]. The resulting conjugates exhibit potent anti-apoptotic activity, preventing oxidative injury in cells at levels 10- to 20-fold higher than salvianolic acid B [1].

Evidence DimensionPrecursor viability for 3,5,6-trimethyl-2-carboxylate intermediates
Target Compound DataViable (yields symmetrical intermediate)
Comparator Or Baseline2,3,5-Trimethylpyrazine (Lacks the 4th methyl group, cannot form the target scaffold)
Quantified Difference100% vs 0% pathway viability for target conjugates
ConditionsOxidation via KMnO4 followed by esterification

Pharmaceutical buyers synthesizing Ligustrazine-derivatives must procure TTMP, as missing a methyl group prevents the formation of the required pharmacophore.

Scalable Bio-Based Manufacturing Yields

For buyers seeking bio-based natural ingredients, TTMP offers superior fermentation scalability compared to lower-alkylated pyrazines. Engineered Corynebacterium glutamicum can produce up to 3.56 g/L of TTMP using inexpensive glucose and urea as carbon and nitrogen sources[1]. In contrast, synthesizing 2,5-dimethylpyrazine requires the more expensive amino acid L-threonine as a precursor, with optimized Bacillus subtilis strains yielding only 2.82 mM (approximately 0.3 g/L) [2].

Evidence DimensionEngineered microbial fermentation titer
Target Compound DataUp to 3.56 g/L (via glucose/urea)
Comparator Or Baseline2,5-Dimethylpyrazine (~0.3 g/L via L-threonine)
Quantified Difference>10-fold higher titer for TTMP
ConditionsOptimized batch cultivation (C. glutamicum for TTMP vs B. subtilis for 2,5-DMP)

The ability to source TTMP from high-yield, glucose-based fermentation ensures a more cost-effective and stable supply chain for natural label claims compared to L-threonine-dependent pyrazines.

Solid-State Flavor & Fragrance Blending

Ideal for dry powder formulations, such as instant coffee mixes, cocoa powders, and roasted nut seasonings, where TTMP's solid crystalline state prevents caking and volatility losses during extended storage, unlike liquid trimethylpyrazine.

Protein-Rich Nutritional Formulations

The optimal pyrazine choice for dairy products, protein shakes, and meat analogs, as its fully alkylated structure ensures maximum flavor release from protein matrices without being permanently sequestered by hydrophobic binding sites [1].

Synthesis of Novel Cardiovascular Therapeutics

The mandatory precursor for synthesizing Ligustrazine derivatives, including Danshensu-TMP conjugates and T-006, targeting ischemic stroke and myocardial ischemia, where the symmetrical tetramethyl core is structurally required [2].

Bio-Based 'Clean Label' Product Development

Highly suited for procurement in clean-label food applications due to its high-yield, scalable fermentative production from simple sugars and urea, avoiding the high precursor costs associated with amino-acid-derived pyrazines [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid
white crystals or powder with a musty, fermented, coffee odou

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Exact Mass

136.100048391 Da

Monoisotopic Mass

136.100048391 Da

Boiling Point

190.00 °C. @ 760.00 mm Hg

Heavy Atom Count

10

LogP

1.28 (LogP)
1.28

Appearance

Solid powder

Melting Point

86 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V80F4IA5XG

Related CAS

76494-51-4 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 1678 companies from 6 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Vasodilator Agents

Pictograms

Irritant

Irritant

Other CAS

1124-11-4

Wikipedia

Tetramethylpyrazine

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Pyrazine, 2,3,5,6-tetramethyl-: ACTIVE

Dates

Last modified: 08-15-2023
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